molecular formula C7H7ClOS B14127219 2-(Thiophen-2-yl)propanoyl chloride

2-(Thiophen-2-yl)propanoyl chloride

Cat. No.: B14127219
M. Wt: 174.65 g/mol
InChI Key: ZFJWMDZABDNLDO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propanoyl chloride is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)propanoyl chloride typically involves the acylation of thiophene derivatives. One common method is the reaction of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

2-(Thiophen-2-yl)propanoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s interactions with molecular targets such as enzymes and receptors are of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid chloride
  • Thiophene-3-carboxylic acid chloride
  • 2-(Thiophen-3-yl)propanoyl chloride

Uniqueness

2-(Thiophen-2-yl)propanoyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for synthesizing specific derivatives that may not be accessible through other thiophene-based compounds .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-thiophen-2-ylpropanoyl chloride

InChI

InChI=1S/C7H7ClOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3

InChI Key

ZFJWMDZABDNLDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)C(=O)Cl

Origin of Product

United States

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